molecular formula C10H16N2O B1333202 3-(1-Pyridin-3-yl-ethylamino)-propan-1-ol CAS No. 578757-90-1

3-(1-Pyridin-3-yl-ethylamino)-propan-1-ol

Cat. No.: B1333202
CAS No.: 578757-90-1
M. Wt: 180.25 g/mol
InChI Key: IYOKAVFRPPOWHT-UHFFFAOYSA-N
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Description

3-(1-Pyridin-3-yl-ethylamino)-propan-1-ol is a pyridine derivative featuring a propan-1-ol backbone substituted with an ethylamino group linked to the pyridine ring at the 3-position. The pyridine moiety contributes to its aromatic and electronic properties, while the hydroxyl and amino groups enhance its solubility and reactivity in biological systems. Structural analogs of this compound often vary in substituent positions, functional groups, or ring modifications, leading to differences in physicochemical and pharmacological profiles.

Properties

IUPAC Name

3-(1-pyridin-3-ylethylamino)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c1-9(12-6-3-7-13)10-4-2-5-11-8-10/h2,4-5,8-9,12-13H,3,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYOKAVFRPPOWHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=CC=C1)NCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Pyridin-3-yl-ethylamino)-propan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 3-pyridineethanamine with 3-chloropropanol under basic conditions. The reaction typically proceeds as follows:

    Starting Materials: 3-pyridineethanamine and 3-chloropropanol.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Procedure: The 3-pyridineethanamine is dissolved in a suitable solvent, such as ethanol or methanol. 3-chloropropanol is then added dropwise to the solution while maintaining the reaction temperature between 0°C and 5°C. The reaction mixture is stirred for several hours, typically 12-24 hours, at room temperature.

    Workup: The reaction mixture is then quenched with water, and the product is extracted using an organic solvent such as dichloromethane. The organic layer is dried over anhydrous magnesium sulfate and concentrated under reduced pressure to obtain the crude product. The crude product is purified by column chromatography to yield pure this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production and minimize human error.

Chemical Reactions Analysis

Reaction Types and Mechanisms

2.1 Oxidation Reactions
The hydroxyl group (-OH) on the propanol chain is susceptible to oxidation. Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions can convert the primary alcohol to a carboxylic acid or ketone .
Example Reaction Pathway:
C10H16N2O+KMnO4C10H14N2O2(ketone)orC9H12N2O2(carboxylic acid)\text{C}_{10}\text{H}_{16}\text{N}_2\text{O}+\text{KMnO}_4\rightarrow \text{C}_{10}\text{H}_{14}\text{N}_2\text{O}_2\,(\text{ketone})\,\text{or}\,\text{C}_{9}\text{H}_{12}\text{N}_2\text{O}_2\,(\text{carboxylic acid})

2.2 Reduction Reactions
The pyridine ring can undergo hydrogenation under catalytic conditions (e.g., Pd/C, H₂) to form a piperidine derivative. This reaction modifies the aromaticity and may enhance solubility .
Example Reaction Pathway:
C10H16N2O+H2(Pd C)C10H20N2O(piperidine derivative)\text{C}_{10}\text{H}_{16}\text{N}_2\text{O}+\text{H}_2\,(\text{Pd C})\rightarrow \text{C}_{10}\text{H}_{20}\text{N}_2\text{O}\,(\text{piperidine derivative})

2.3 Substitution Reactions
The ethylamino group (-NH-CH₂-CH₃) can participate in nucleophilic substitution (e.g., alkylation or acylation). For instance, reaction with acetyl chloride forms an amide derivative .
Example Reaction Pathway:
C10H16N2O+CH3COClC12H18N2O2(amide)\text{C}_{10}\text{H}_{16}\text{N}_2\text{O}+\text{CH}_3\text{COCl}\rightarrow \text{C}_{12}\text{H}_{18}\text{N}_2\text{O}_2\,(\text{amide})

Comparative Reactivity Table

Reaction Type Reagents/Conditions Major Product Key Functional Group Modified
OxidationKMnO₄ (acidic)Ketone or carboxylic acidHydroxyl (-OH)
ReductionH₂, Pd/CPiperidine derivativePyridine ring
SubstitutionAcetyl chloride, baseN-Acetylated derivativeEthylamino (-NH-CH₂-CH₃)

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3-(1-Pyridin-3-yl-ethylamino)-propan-1-ol is C10H16N2OC_{10}H_{16}N_2O, with a molecular weight of approximately 168.25 g/mol. The compound features a pyridine ring, which is known for its role in various biological activities, making it a suitable candidate for drug development.

Pharmacological Applications

1. Anticancer Activity
Research has shown that compounds containing pyridine moieties can exhibit anticancer properties. For instance, studies focused on inhibitors of polo-like kinase 1 (Plk1), a target in cancer therapy, have identified similar pyridine derivatives that effectively inhibit cancer cell proliferation. The structure-activity relationship (SAR) studies suggest that modifications to the pyridine ring can enhance potency and selectivity against cancer cells while minimizing off-target effects .

2. Neuroprotective Effects
Pyridine derivatives have also been investigated for their neuroprotective properties. Compounds similar to this compound have shown promise in preclinical models for neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyridine ring followed by alkylation reactions to introduce the propanol group. The mechanism of action often involves interaction with specific protein targets, leading to modulation of cellular pathways associated with disease states.

Case Studies

Case Study 1: Inhibition of Plk1
A notable study explored the use of pyridine-based compounds as inhibitors of Plk1. The results indicated that these compounds could selectively inhibit the protein-protein interactions essential for mitotic progression in cancer cells. The study highlighted the potential of these inhibitors to induce apoptosis selectively in cancerous cells while sparing normal cells .

Case Study 2: Neuroprotection in Animal Models
Another study investigated the neuroprotective effects of pyridine derivatives in rodent models of Alzheimer's disease. The findings suggested that these compounds could significantly reduce amyloid-beta accumulation and improve cognitive function, indicating their potential as therapeutic agents for neurodegenerative disorders .

Mechanism of Action

The mechanism of action of 3-(1-Pyridin-3-yl-ethylamino)-propan-1-ol depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pyridine ring and ethylamino group are key structural features that contribute to its binding affinity and activity. The compound may modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-(2-Aminopyridin-3-yl)propan-1-ol

  • Structure: Differs by the substitution of an ethylamino group with a direct amino group at the pyridine’s 2-position.
  • Molecular Formula : C₈H₁₂N₂O (MW: 152.19) .
  • Synthesis : Cataloged as a commercially available compound (CAS 89226-78-8), used as a reference material in pharmaceutical research .

3-((2-Chloro-3-nitropyridin-4-yl)(methyl)amino)propan-1-ol (IV-9)

  • Structure: Contains a nitro and chloro group on the pyridine ring, with a methylamino-propanol chain.
  • Molecular Formula : C₉H₁₁ClN₃O₃ (MW: 245.66) .
  • Synthesis: Prepared via nucleophilic substitution of 2,4-dichloro-3-nitropyridine with 3-(methylamino)propan-1-ol in DMSO, yielding 71% product .
  • Key Differences: Electron-withdrawing nitro and chloro groups enhance electrophilicity, making IV-9 more reactive in coupling reactions. The methylamino group reduces hydrogen-bonding capacity compared to the ethylamino group in the target compound.

3-(Pyridin-2-ylamino)propan-1-ol (3.4ae)

  • Structure: Pyridine ring substituted at the 2-position with an amino-propanol chain.
  • Molecular Formula : C₈H₁₂N₂O (MW: 152.19) .
  • Synthesis: Synthesized via NaH/LiI-mediated coupling of pyridine and 3-aminopropan-1-ol, achieving 73% yield .
  • Key Differences : Positional isomerism (2- vs. 3-pyridinyl) alters electronic distribution and binding affinity in biological targets.

3-(2-Amino-5-iodopyridin-3-yl)propan-1-ol

  • Structure: Features an iodine atom at the pyridine’s 5-position and an amino group at the 2-position.
  • Molecular Formula : C₈H₁₁IN₂O (MW: 278.10) .
  • Key Differences : The iodine atom introduces steric hindrance and enhances halogen bonding, which may improve selectivity in receptor interactions.

3-(5,6-Dimethoxypyridin-3-yl)prop-2-yn-1-ol

  • Structure: Propynol backbone with a 5,6-dimethoxy-substituted pyridine.
  • Molecular Formula: C₁₀H₁₁NO₃ (MW: 193.20) .

Structural and Functional Data Comparison

Compound Molecular Formula Molecular Weight Key Substituents Synthesis Yield (if reported)
3-(1-Pyridin-3-yl-ethylamino)-propan-1-ol Not reported - Pyridin-3-yl, ethylamino, propanol -
3-(2-Aminopyridin-3-yl)propan-1-ol C₈H₁₂N₂O 152.19 Pyridin-3-yl, amino, propanol Commercial
IV-9 C₉H₁₁ClN₃O₃ 245.66 2-Chloro-3-nitro, methylamino 71%
3.4ae C₈H₁₂N₂O 152.19 Pyridin-2-yl, amino, propanol 73%
3-(2-Amino-5-iodopyridin-3-yl)propan-1-ol C₈H₁₁IN₂O 278.10 5-Iodo, amino, propanol -

Biological Activity

3-(1-Pyridin-3-yl-ethylamino)-propan-1-ol is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₈N₂O, with a molecular weight of approximately 194.27 g/mol. The compound features a pyridine ring, an ethylamino group, and a propanol moiety, which contribute to its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The ethylamino group can form hydrogen bonds with active sites, while the pyridine ring may engage in π-π interactions with aromatic residues in proteins. These interactions can modulate various biochemical pathways, leading to significant biological effects.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Studies have shown that it can inhibit the growth of various microbial strains, including bacteria and fungi. Its effectiveness against Candida albicans has been particularly noted, suggesting potential applications in treating fungal infections .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell proliferation and survival. The specific molecular targets involved in these processes are currently under investigation .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Antimicrobial Activity : A study reported that this compound demonstrated significant inhibition against Candida albicans, with a minimum inhibitory concentration (MIC) lower than that of standard antifungal agents like fluconazole .
  • Enzyme Interaction Studies : Research has shown that this compound can act as an inhibitor for certain enzymes involved in metabolic processes. This property is crucial for its potential application in drug development aimed at metabolic disorders .
  • Pharmacological Applications : The compound is being explored as a precursor for synthesizing novel pharmaceuticals targeting various diseases, including cancer and infectious diseases. Its structural characteristics make it a valuable candidate for further pharmacological studies .

Summary of Research Findings

Study FocusFindings
Antimicrobial ActivityEffective against Candida albicans with MIC values indicating strong antifungal potential .
Enzyme InhibitionDemonstrated ability to inhibit key metabolic enzymes, suggesting therapeutic applications .
Anticancer ActivityInduces apoptosis in cancer cell lines; specific pathways are under investigation .

Q & A

Q. What are the common synthetic routes for 3-(1-Pyridin-3-yl-ethylamino)-propan-1-ol, and what factors influence reaction efficiency?

  • Methodological Answer : The synthesis typically involves catalytic hydrogenation of precursor acetylenic intermediates or reductive amination of pyridine derivatives. For example, palladium-based catalysts (e.g., Lindlar catalyst or ligand-modified Pd nanoparticles) can selectively reduce triple bonds while preserving stereochemistry . Solvent choice (e.g., ethanol or THF) and temperature (40–80°C) significantly impact yield and purity. Optimization via Design of Experiments (DOE) is recommended to balance competing factors like reaction time and byproduct formation.

Q. How is the compound characterized spectroscopically, and which techniques are most reliable?

  • Methodological Answer : Key techniques include:
  • NMR : ¹H/¹³C NMR to confirm the pyridine ring environment, ethylamino group coupling patterns, and propanol chain conformation.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion verification and fragmentation analysis.
  • X-ray Crystallography : For absolute stereochemical assignment, SHELX software (e.g., SHELXL) is widely used for refinement, particularly for resolving hydrogen-bonding networks .
    Reference data from analogs like (S)-3-amino-3-(4-fluorophenyl)propan-1-ol (PubChem CID) can guide interpretation .

Q. What are the key considerations for handling and storing this compound to ensure stability?

  • Methodological Answer :
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at −20°C to prevent oxidation of the amino group.
  • Handling : Use gloves and fume hoods to avoid skin contact or inhalation. Safety protocols align with SDS guidelines for similar amino alcohols, including immediate ethanol wash for spills and proper waste disposal .

Advanced Research Questions

Q. How can crystallographic data be refined using SHELX software to resolve structural ambiguities in this compound?

  • Methodological Answer : SHELXL is optimal for small-molecule refinement. Steps include:
  • Data Integration : Use SHELXS for initial phase determination.
  • Hydrogen Placement : Assign riding hydrogens but validate positions via difference Fourier maps.
  • Twinned Data Handling : Apply TWIN/BASF commands for twinned crystals.
    Case studies in fragment screening (e.g., triazolopyrimidinyl-propanol derivatives) demonstrate SHELX’s robustness in resolving chiral centers and hydrogen-bonding motifs .

Q. What strategies address contradictions in reported synthetic yields or stereochemical outcomes?

  • Methodological Answer :
  • Mechanistic Studies : Use isotopic labeling (²H/¹³C) to track reaction pathways.
  • Catalyst Screening : Compare Pd nanoparticles vs. homogeneous catalysts for regioselectivity differences .
  • Statistical Analysis : Apply multivariate regression to identify critical variables (e.g., solvent polarity, base strength).
    For stereochemical discrepancies, cross-validate NMR data with X-ray structures of intermediates .

Q. How can computational modeling predict the compound’s interactions with biological targets?

  • Methodological Answer :
  • Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model binding to pyridine-sensitive targets (e.g., kinases).
  • MD Simulations : GROMACS/AMBER for stability analysis of ligand-receptor complexes.
  • QSAR : Correlate substituent effects (e.g., fluorophenyl vs. pyridinyl) with bioactivity using datasets from analogs .

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